molecular formula C12H22N2O B4586749 1-(cyclopentylcarbonyl)-4-methyl-1,4-diazepane

1-(cyclopentylcarbonyl)-4-methyl-1,4-diazepane

Cat. No.: B4586749
M. Wt: 210.32 g/mol
InChI Key: GHJAHMITZCHIKU-UHFFFAOYSA-N
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Description

1-(cyclopentylcarbonyl)-4-methyl-1,4-diazepane is a useful research compound. Its molecular formula is C12H22N2O and its molecular weight is 210.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 210.173213330 g/mol and the complexity rating of the compound is 224. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Chemical Transformations

  • Innovative Synthesis of 1,4-Diazacycles : A study outlined the synthesis of 1,4-diazacycles using diol-diamine coupling facilitated by a (pyridyl)phosphine-ligated ruthenium(II) catalyst. This method allows for the production of diazepanes, highlighting the compound's role in synthesizing drugs like cyclizine and homochlorcyclizine with high yields, demonstrating its utility in medicinal chemistry platforms (Nalikezhathu et al., 2023).

  • Metal Carbene Precursors for Isochromene Derivatives : Research into 4-Diazoisochroman-3-imines as a new class of metal carbene precursors revealed their application in synthesizing tetrahydroisochromeno[3,4-b] azepines through catalysis. This illustrates the compound's role in complex chemical reactions and its potential in creating valuable chemical structures (Ren et al., 2017).

  • Chiral-pool Synthesis for σ1 Receptor Ligands : A study on the chiral-pool synthesis of 1,4-diazepanes showcased the formation of these structures from enantiomerically pure amino acids. These compounds exhibited significant σ1 receptor affinity, indicating the compound's importance in developing new pharmaceutical agents (Fanter et al., 2017).

  • Microwave-Assisted Synthesis : Research demonstrated an efficient microwave-assisted synthesis of 1,4-diazepin-5-ones, providing a rapid and high-yield method to access 1,4-diazepane derivatives. This method's efficiency underscores the compound's utility in streamlined synthetic processes (Wlodarczyk et al., 2007).

Applications in Medicinal Chemistry

  • Design of σ Receptor Ligands : The design and synthesis of 1,4-diazepanes as novel σ1 receptor ligands have been explored, with specific substituents enhancing σ1 affinity. This research demonstrates the compound's potential in therapeutic applications, particularly in cognition enhancement and potential agonistic activities (Geiger et al., 2007).

Properties

IUPAC Name

cyclopentyl-(4-methyl-1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-13-7-4-8-14(10-9-13)12(15)11-5-2-3-6-11/h11H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJAHMITZCHIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.